molecular formula C17H17N3O4S2 B2577346 (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1797848-36-2

(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No. B2577346
CAS RN: 1797848-36-2
M. Wt: 391.46
InChI Key: YZCDVASTDMQTNF-UHFFFAOYSA-N
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Description

(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Based on the information gathered, here is a comprehensive analysis of the scientific research applications of the compound known as “(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone”:

Antiviral Applications

Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be explored for its efficacy against similar viral pathogens.

Anti-inflammatory Properties

The indole nucleus, which is part of the compound’s structure, is found in many synthetic drug molecules that exhibit anti-inflammatory properties . Therefore, the compound could be investigated for its potential use in treating inflammatory diseases.

Anticancer Potential

Research indicates that various indole derivatives have anticancer activities . Given the structural complexity of our compound, it may interact with multiple receptors, offering a promising avenue for the development of new cancer therapies.

Antibacterial Activity

Furan derivatives are known for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The furan moiety within the compound could be leveraged to synthesize new antibacterial agents to combat microbial resistance.

Antifungal Effects

Compounds containing furan structures have been found to inhibit the growth of fungi like Candida albicans . The compound could be utilized to develop new antifungal medications, addressing the need for treatments against fungal infections.

Antitumor Activities

Furfural derivatives, which are structurally related to our compound, have shown potential biological activities as antitumor agents . This opens up possibilities for the compound to be used in the synthesis of drugs targeting various tumors.

Antihistaminic Uses

The presence of furfural derivatives in medicine and plant protecting agents is due to their antihistaminic properties . This compound could be explored for its use in allergy treatments.

Cytotoxicity Against Lung Carcinoma

Novel chalcones derived from furan compounds have demonstrated different cytotoxic effects toward lung carcinoma . The compound could be synthesized into chalcones to evaluate its effectiveness in treating lung cancer.

properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-12-15(25-17(18-12)19-6-2-3-7-19)16(21)20-9-14(10-20)26(22,23)11-13-5-4-8-24-13/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCDVASTDMQTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

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